5-Benzyl-1H-indole
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Overview
Description
5-Benzyl-1H-indole is a derivative of indole, a significant heterocyclic compound that is widely studied for its diverse biological and chemical properties. Indole derivatives are known for their broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-1H-indole can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones in the presence of an acid catalyst . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative is coupled with a halogenated indole .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2,3-diones.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions are common, where the benzyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include indole-2,3-diones, indoline derivatives, and various substituted indoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Benzyl-1H-indole has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Benzyl-1H-indole involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind to multiple receptors and enzymes, influencing biological processes such as cell signaling, apoptosis, and inflammation . The benzyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound, known for its broad biological activity.
5-Methyl-1H-indole: A similar compound with a methyl group instead of a benzyl group.
5-Phenyl-1H-indole: Another derivative with a phenyl group instead of a benzyl group.
Uniqueness
This structural modification allows for greater versatility in chemical synthesis and biological activity compared to other indole derivatives .
Properties
CAS No. |
23543-62-6 |
---|---|
Molecular Formula |
C15H13N |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
5-benzyl-1H-indole |
InChI |
InChI=1S/C15H13N/c1-2-4-12(5-3-1)10-13-6-7-15-14(11-13)8-9-16-15/h1-9,11,16H,10H2 |
InChI Key |
RZGCPIPFXSMATQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
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